9-Eicosene, (E)-
Overview
Description
9-Eicosene, (E)-: is an organic compound with the molecular formula C20H40 . It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom in the E-configuration (trans). This compound is part of the alkene family and is known for its presence in various natural sources, including essential oils and plant extracts .
Mechanism of Action
Target of Action
9-Eicosene, also known as (E)-icos-9-ene, is a fatty acid that can be found in the acetate extract of the bark of some plants . .
Biochemical Pathways
It has been shown to have medicinal values and to have a hypotensive effect on blood pressure . It also has antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Eicosene, (E)- typically involves the Wittig reaction or olefin metathesis . In the Wittig reaction, a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 9-Eicosene, (E)- can be achieved through the hydrogenation of fatty acids followed by dehydrogenation . This process involves the catalytic hydrogenation of long-chain fatty acids to form alkanes, which are then dehydrogenated to produce the desired alkene .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Eicosene, (E)- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of light or a radical initiator.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Eicosane.
Substitution: Dihalides
Scientific Research Applications
Chemistry: 9-Eicosene, (E)- is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures. It is also employed in the synthesis of other organic compounds through various chemical reactions.
Biology: In biological research, 9-Eicosene, (E)- is studied for its role in pheromone signaling in insects. It is a component of the cuticular hydrocarbons in certain insect species, playing a role in communication and mating behaviors.
Medicine: The compound has been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer drug development .
Industry: 9-Eicosene, (E)- is used in the fragrance industry due to its pleasant scent. It is also utilized as a fixative in perfumes and as an additive in cosmetics .
Comparison with Similar Compounds
9-Octadecene: Another long-chain alkene with similar chemical properties but a shorter carbon chain.
1-Eicosene: An isomer of 9-Eicosene with the double bond at the first carbon atom.
9-Nonadecene: A homologous compound with one less carbon atom.
Uniqueness: 9-Eicosene, (E)- is unique due to its specific double bond position and E-configuration , which confer distinct chemical reactivity and biological activity. Its presence in natural sources and its role in pheromone signaling further distinguish it from other similar alkenes .
Properties
IUPAC Name |
(E)-icos-9-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKUUBSZXVVDZ-HTXNQAPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were used to identify and quantify 9-Eicosene, (E)- in these studies?
A: All three studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 9-Eicosene, (E)- within complex plant extracts [, , ]. This widely used technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing valuable information about the composition of complex mixtures.
Q2: Does the presence of 9-Eicosene, (E)- in both Pleurotus ostreatus and Citrus aurantium suggest any shared biological activities?
A: While both Pleurotus ostreatus and Citrus aurantium extracts containing 9-Eicosene, (E)- demonstrated the presence of other bioactive compounds, it's premature to conclude shared biological activities based solely on this shared component [, ]. Further research focusing on isolating and testing 9-Eicosene, (E)- independently is crucial to determine its specific biological effects and potential synergistic interactions with other compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.